Óxido de cobre(II); óxido-(oxocromiooxi)cromo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Oxocopper; oxo-(oxochromiooxy)chromium has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in organic synthesis, particularly in hydrogenation and oxidation reactions.

Biology: Investigated for its potential use in biological systems due to its catalytic properties.

Industry: Utilized in the production of pigments for ceramics and glass manufacturing.

Mecanismo De Acción

Target of Action

It is known to be used as a hydrogenation catalyst , suggesting that its targets could be unsaturated organic compounds.

Mode of Action

As a catalyst, it likely facilitates the hydrogenation process by providing a surface for the reaction to occur, reducing the activation energy required for the reaction .

Result of Action

The result of CuCr2O4’s action is the facilitation of hydrogenation reactions . By reducing the activation energy required for these reactions, it allows them to proceed more efficiently.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Oxocopper; oxo-(oxochromiooxy)chromium can be synthesized through the high-temperature calcination of copper (II) oxide and chromium (III) oxide . Another method involves the thermal decomposition of copper chromate, which evolves oxygen at higher temperatures and decomposes to copper chromite . The traditional method is by the ignition of copper chromate: [ 2CuCrO_4 \rightarrow 2CuCrO_3 + O_2 ]

Industrial Production Methods

In industrial settings, copper chromite is often produced by the thermal decomposition of copper barium ammonium chromate. The resulting mixture can only be used in procedures that contain materials inert to barium, as barium is a product of the decomposition . The by-product copper oxide is removed using an acetic acid extraction, consisting of washing with the acid, decantation, and then heat drying of the remaining solid to yield isolated copper chromite .

Análisis De Reacciones Químicas

Types of Reactions

Oxocopper; oxo-(oxochromiooxy)chromium undergoes various types of reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis.

Reduction: It is commonly used as a hydrogenation catalyst.

Substitution: It can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

Common reagents used with this compound include hydrogen for hydrogenation reactions and oxygen for oxidation reactions. The reactions typically occur under high-temperature conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, in hydrogenation reactions, oxocopper; oxo-(oxochromiooxy)chromium can reduce furfural to furfuryl alcohol and butyraldehyde to 1-butanol .

Comparación Con Compuestos Similares

Similar Compounds

Copper chromite (CuCr2O4): Similar in structure and catalytic properties.

Copper (II) oxide (CuO): Used in similar catalytic applications but lacks the chromium component.

Chromium (III) oxide (Cr2O3): Another catalyst used in oxidation reactions but does not contain copper.

Uniqueness

Oxocopper; oxo-(oxochromiooxy)chromium is unique due to its combination of copper and chromium, which provides distinct catalytic properties that are not present in compounds containing only one of these elements. This combination allows for a broader range of applications and enhanced catalytic efficiency .

Propiedades

Número CAS |

12018-10-9 |

|---|---|

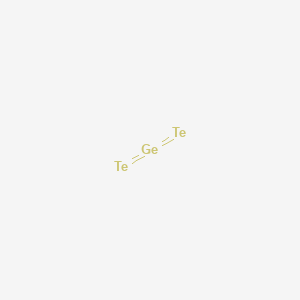

Fórmula molecular |

CrCuO |

Peso molecular |

131.54 g/mol |

Nombre IUPAC |

oxocopper;oxo(oxochromiooxy)chromium |

InChI |

InChI=1S/Cr.Cu.O |

Clave InChI |

HFORGINKVIYNFC-UHFFFAOYSA-N |

SMILES |

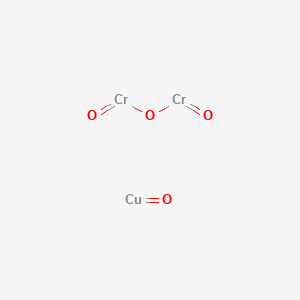

O=[Cr]O[Cr]=O.O=[Cu] |

SMILES canónico |

[O].[Cr].[Cu] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)